Superior Clinical Efficacy in S1251N Gating Mutation vs. Natural Product Potentiators
In a multi-center clinical trial (TICTAC study) directly comparing Ivacaftor to the natural product CFTR potentiators genistein and curcumin in patients with the S1251N gating mutation, Ivacaftor demonstrated a clear and significant clinical benefit, while treatment with curcumin and/or genistein did not [1]. This confirms that in vitro potentiation by natural products does not translate to in vivo efficacy, underscoring the critical importance of Ivacaftor's drug-like properties.
| Evidence Dimension | Clinical efficacy (FEV1, sweat chloride, CFQ-R, BMI) in S1251N patients |
|---|---|
| Target Compound Data | Significant improvement in lung function, sweat chloride, CFQ-r, and BMI (p<0.05) after 8 weeks of treatment [1]. |
| Comparator Or Baseline | Curcumin, Genistein, and their combination. Curcumin/Genistein showed no clear clinical effect, with only a small reduction in sweat chloride and airway resistance (p<0.05) [1]. |
| Quantified Difference | Ivacaftor produced a clear, multi-parameter clinical improvement, whereas natural products were largely ineffective. |
| Conditions | 8-week treatment in CF patients with the S1251N gating mutation (NCT identifier not provided in source). |
Why This Matters
This direct comparison proves that Ivacaftor's clinical efficacy cannot be matched by other known CFTR potentiators like genistein or curcumin, making it the only viable choice for therapeutic research and development targeting gating mutations.
- [1] Berkers G, van der Meer R, van Mourik P, Vonk AM, Kruisselbrink E, Suen SW, Heijerman HG, Majoor CJ, Koppelman GH, Roukema J, Janssens HM, de Rijke YB, Kemper EM, Beekman JM, van der Ent CK, de Jonge HR. Clinical effects of the three CFTR potentiator treatments curcumin, genistein and ivacaftor in patients with the CFTR-S1251N gating mutation. J Cyst Fibros. 2020 Nov;19(6):955-961. View Source
